molecular formula C18H22N2O5 B2881168 N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide CAS No. 1706098-51-2

N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide

Cat. No. B2881168
CAS RN: 1706098-51-2
M. Wt: 346.383
InChI Key: QVGNFTGXXYGEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide, also known as FTO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic target for obesity and related metabolic disorders. In

Mechanism of Action

N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor works by inhibiting the activity of N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide enzyme, which is responsible for demethylating m6A (N6-methyladenosine) modification on RNA molecules. This modification has been shown to regulate the stability and translation of mRNA, thus affecting gene expression and cellular metabolism. By inhibiting N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide activity, N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor increases the levels of m6A modification on mRNA, leading to altered gene expression and metabolic effects.
Biochemical and Physiological Effects:
N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor has been shown to have several biochemical and physiological effects in animal models. It increases energy expenditure by promoting thermogenesis and brown adipose tissue activity, reduces food intake by suppressing appetite and increasing satiety, and improves glucose metabolism by enhancing insulin sensitivity and glucose uptake in peripheral tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor is its specificity for N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide enzyme, which makes it a valuable tool for studying the role of N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide in metabolic regulation. However, its potency and efficacy may vary depending on the experimental conditions and animal models used, and its effects may be influenced by other factors such as diet and exercise. Additionally, the long-term safety and efficacy of N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor in humans are still unknown, and further studies are needed to determine its potential as a therapeutic target for metabolic disorders.

Future Directions

There are several future directions for N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor research, including:
1. Developing more potent and selective N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitors with improved pharmacokinetic properties and safety profiles.
2. Investigating the effects of N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor in human clinical trials to determine its safety and efficacy as a therapeutic target for metabolic disorders.
3. Exploring the role of N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide in other physiological processes such as cancer, neurodegeneration, and aging.
4. Studying the interactions between N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide and other metabolic regulators such as leptin, insulin, and AMPK.
5. Investigating the epigenetic and transcriptional mechanisms underlying the metabolic effects of N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor.
In conclusion, N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor is a promising therapeutic target for metabolic disorders that has gained significant attention in the scientific community. Its specificity for N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide enzyme and its metabolic effects make it a valuable tool for studying the role of N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide in metabolic regulation. However, further studies are needed to determine its long-term safety and efficacy in humans and to explore its potential in other physiological processes.

Synthesis Methods

The synthesis of N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor involves a series of chemical reactions, starting with the reaction between furfural and ethylenediamine to form furfuryl ethylenediamine. This intermediate compound is then reacted with p-tolylacetaldehyde to form N-(2-furylmethyl)-N-(p-tolyl)ethylamine. Next, oxalyl chloride is added to the mixture to form N-(2-furylmethyl)-N-(p-tolyl)ethyl oxalyl chloride, which is then reacted with 2-(2-hydroxyethoxy)ethylamine to form the final product, N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide.

Scientific Research Applications

N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor has been extensively studied for its potential as a therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and cardiovascular diseases. N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide (fat mass and obesity-associated protein) is an RNA demethylase enzyme that plays a crucial role in regulating energy homeostasis and metabolism. By inhibiting N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide activity, N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide inhibitor has been shown to increase energy expenditure, reduce food intake, and improve glucose metabolism in animal models.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-13-4-6-14(7-5-13)16(25-10-8-21)12-20-18(23)17(22)19-11-15-3-2-9-24-15/h2-7,9,16,21H,8,10-12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGNFTGXXYGEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CO2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.